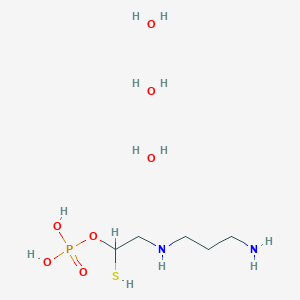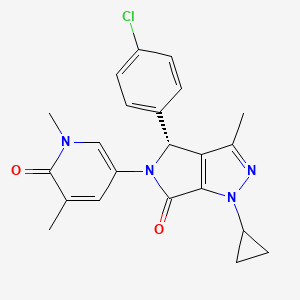
Class I and IIB HDAC inhibitor 42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide is a complex organic compound that belongs to the family of squaramides. Squaramides are known for their unique structural properties, which include a rigid cyclobutene ring and multiple hydrogen-bonding sites. These properties make squaramides valuable in various fields, including medicinal chemistry and supramolecular chemistry .
Preparation Methods
The synthesis of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-amino-4-ethoxy-3-cyclobutene-1,2-dione under anhydrous conditions. The reaction is catalyzed by 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in anhydrous acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex squaramide-based compounds.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Its unique properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through hydrogen bonding and interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The molecular pathways involved often include inhibition of specific enzymes or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar compounds include other squaramides with different substituents on the cyclobutene ring. For example:
N-(3,4-Dioxo-2-(4-(trifluoromethyl)benzyl)amino)cyclobut-1-en-1-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Ethyl 4-((3,4-dioxo-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)amino)cyclobut-1-en-1-yl)amino)piperidine-1-carboxylate hydrochloride: Another similar compound with different substituents, used in different research applications.
The uniqueness of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H22F3N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-[[3,4-dioxo-2-[4-(trifluoromethyl)anilino]cyclobuten-1-yl]amino]-N-hydroxy-6-methylheptanamide |
InChI |
InChI=1S/C19H22F3N3O4/c1-18(2,10-4-3-5-13(26)25-29)24-15-14(16(27)17(15)28)23-12-8-6-11(7-9-12)19(20,21)22/h6-9,23-24,29H,3-5,10H2,1-2H3,(H,25,26) |
InChI Key |
RHUMXXCHLQENCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(=O)NO)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)



![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)


![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)
![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
